molecular formula C8H12O3 B1240286 [(s)-3-Oxocyclohexyl]acetic acid

[(s)-3-Oxocyclohexyl]acetic acid

Cat. No.: B1240286
M. Wt: 156.18 g/mol
InChI Key: RYTWPAUCABOYJP-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(S)-3-oxocyclohexyl]acetic acid is an oxo monocarboxylic acid that is acetic acid in with one of the methyl hydrogens is replaced by a 3-oxocyclohexyl group (the S-enantiomer). It has a role as a bacterial xenobiotic metabolite. It is an oxo monocarboxylic acid and an alicyclic ketone.

Scientific Research Applications

Enantioselective Synthesis

[(S)-3-Oxocyclohexyl]acetic acid and its enantiomers play a significant role in enantioselective synthesis. Vamos and Kobayashi (2008) reported the scalable preparation of both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid, achieving enantiomerically pure forms, highlighting their importance in chiral chemistry and potential applications in pharmaceuticals and fine chemicals (Vamos & Kobayashi, 2008).

Catalysis in Organic Synthesis

This compound is also significant in catalysis, particularly in asymmetric synthesis. For instance, Overvoorde et al. (2015) demonstrated its use in an asymmetric β-carboline synthesis via a Pictet-Spengler reaction, emphasizing its utility in developing stereoselective catalytic processes (Overvoorde et al., 2015).

Plant Biochemistry and Phytohormone Analysis

In the field of plant biochemistry, Schmelz et al. (2003) utilized similar compounds in their work on phytohormones, phytotoxins, and volatile organic compounds in plants. Their approach to analyzing complex plant biochemical interactions showcases the relevance of such compounds in plant science research (Schmelz et al., 2003).

Synthesis of Alkaloid Intermediates

Juma et al. (2008) explored the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, using derivatives of (2,4-dioxocyclohex-1-yl)acetic acid, demonstrating its role in synthesizing complex alkaloids, which are crucial in medicinal chemistry (Juma et al., 2008).

Atmospheric Chemistry

In atmospheric chemistry, Wang et al. (2007) investigated the chemistry of carboxylic acids, including compounds similar to this compound, in aerosols. This research contributes to understanding atmospheric processes and pollution sources (Wang et al., 2007).

Industrial Applications

Periana et al. (2003) discussed the catalytic oxidative condensation of methane to acetic acid, showcasing industrial applications of carboxylic acid synthesis from simple hydrocarbons (Periana et al., 2003).

CO2 Reduction Research

Research by Santos-Carballal et al. (2020) on CO2 reduction to acetic acid on the greigite Fe3S4{111} surface, highlights the role of similar compounds in environmental chemistry and sustainable technologies (Santos-Carballal et al., 2020).

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-[(1S)-3-oxocyclohexyl]acetic acid

InChI

InChI=1S/C8H12O3/c9-7-3-1-2-6(4-7)5-8(10)11/h6H,1-5H2,(H,10,11)/t6-/m0/s1

InChI Key

RYTWPAUCABOYJP-LURJTMIESA-N

Isomeric SMILES

C1C[C@@H](CC(=O)C1)CC(=O)O

SMILES

C1CC(CC(=O)C1)CC(=O)O

Canonical SMILES

C1CC(CC(=O)C1)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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